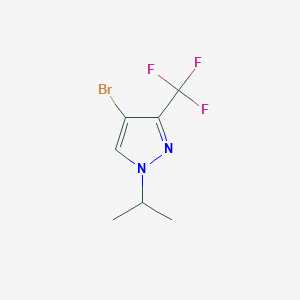

4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUWASQWVXKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190613 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426958-33-9 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . Another approach includes the use of hydrazones and α-bromo ketones under visible light catalysis to form trisubstituted pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.

Cross-Coupling Reactions: It can engage in Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Hydrazones and α-Bromo Ketones: Used in the synthesis of trisubstituted pyrazoles under visible light catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrazoles .

Scientific Research Applications

4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative with a bromine atom at the 4th position, an isopropyl group at the 1st position, and a trifluoromethyl group at the 3rd position of the pyrazole ring. Pyrazoles have demonstrated anti-inflammatory and anticancer properties, making them useful biomolecules . This article focuses on the applications of "this compound," incorporating data from diverse and verified sources.

Scientific Research Applications

This compound is significant in chemistry, biology, medicine, and industry. It acts as a building block in the synthesis of complex organic molecules and as a reagent in chemical reactions. This compound is explored for potential biological activities, including antimicrobial, antifungal, or anticancer properties, and therapeutic applications like drug development and pharmacological studies. It is also used in developing new materials, agrochemicals, and specialty chemicals.

4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole has applications in medicinal chemistry and agrochemicals because of its structural features and biological activities. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets involved in inflammatory responses. Studies also focus on elucidating the molecular mechanisms by which this compound exerts its effects, particularly concerning enzyme inhibition and receptor modulation.

Anti-inflammatory Properties

4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits anti-inflammatory activity. The trifluoromethyl group enhances lipophilicity, which may improve bioactivity. Its interaction with molecular targets, such as enzymes or receptors, modulates their activity, making it a candidate for drug development.

Anticancer Activity

4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole has demonstrated anticancer properties. Cell line studies have shown promising results against various cancer types by inducing apoptosis in cancer cells.

Antimicrobial Activity

Pyrazole derivatives have been evaluated against Mycobacterium tuberculosis (Mtb), with certain analogs exhibiting minimum inhibitory concentration (MIC) values lower than standard antibiotics, suggesting potential for developing new antitubercular agents based on pyrazole scaffolds.

In vivo Studies

Compounds similar to this compound have shown efficacy in reducing tumor size and improving survival rates in animal models.

Inflammation Models

Pyrazole derivatives have demonstrated anti-inflammatory effects comparable to conventional anti-inflammatory drugs in carrageenan-induced edema models.

Applications

| Area | Application |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing more complex heterocyclic compounds and bioactive molecules. |

| Agrochemicals | Used in the development of new agrochemicals. |

| Drug Development | Explored for potential therapeutic applications, including drug development and pharmacological studies. |

| Material Science | Utilized in the development of new materials and specialty chemicals. |

| Chemical Reactions | Used as a reagent in various chemical reactions. |

| Biological Systems | Interacts with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. |

| Anti-inflammatory agent | Research indicates anti-inflammatory activity, with the trifluoromethyl group enhancing lipophilicity, improving its ability to penetrate biological membranes and interact with specific molecular targets. |

In vitro Studies

Laboratory tests have demonstrated that this pyrazole derivative exhibits potent anti-inflammatory effects, with mechanisms involving the inhibition of pro-inflammatory cytokines.

Anticancer Activity

In cell line studies, this compound has shown promising results against various cancer types by inducing apoptosis in cancer cells.

Mechanistic Studies

Mechanism of Action

The mechanism by which 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 1-, 3-, and 4-positions of the pyrazole ring critically influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Steric Effects: The isopropyl group in the parent compound provides moderate steric hindrance, balancing reactivity and stability. Cyclopentyl and isobutyl analogs exhibit greater bulk, which may hinder crystallization or enzymatic interactions in drug design .

- Fluorinated Groups: The trifluoromethyl (CF₃) group enhances thermal and chemical stability, a feature critical for ionic liquids and battery additives . Heptafluoropropyl-substituted analogs (e.g., CAS 82633-52-1) show even higher stability but reduced solubility .

- Bromo Group: The bromo substituent at position 4 acts as a versatile leaving group, enabling cross-coupling reactions in pharmaceutical synthesis .

Biological Activity

4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

The compound features a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and may contribute to its biological activity. The molecular structure is essential for its interaction with biological targets, including enzymes and receptors.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : A study evaluated the compound's efficacy against human cancer cell lines, revealing an IC50 value of approximately 0.75–4.21 µM in inhibiting cell growth in H460, MCF-7, and A549 cells .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

- Research Findings : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .

3. Antimicrobial Activity

this compound has shown antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.

- Study Results : The compound exhibited significant inhibition against certain bacterial strains, with IC50 values indicating effective antimicrobial action .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways, leading to altered cellular functions and reduced viability in cancer cells.

- Receptor Modulation : Its binding affinity to various receptors can modulate signaling pathways that are crucial for cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | 0.75–4.21 |

| 1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole | - | Antiviral | 250 |

| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | - | Antioxidant, Antimicrobial | Varies |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure and purity of 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern on the pyrazole ring (e.g., distinguishing bromine and trifluoromethyl groups). Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100–1250 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, use High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring >95% purity for research-grade material .

Q. What synthetic routes are commonly employed for brominated pyrazoles with trifluoromethyl substituents?

- Methodological Answer : A typical approach involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by bromination. For example:

- Step 1 : Synthesize 1-isopropyl-3-(trifluoromethyl)pyrazole via cyclization of 1-isopropylhydrazine with ethyl trifluoromethylacetoacetate.

- Step 2 : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 0–5°C to minimize side reactions.

Optimize reaction time and stoichiometry (e.g., 1.1 eq NBS) to achieve >90% yield .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and light, as the C-Br bond is susceptible to hydrolysis. Use desiccants in storage containers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of brominated pyrazoles?

- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, reducing electron density at the pyrazole ring via inductive effects. This enhances electrophilic substitution at the 4-position but deactivates the 5-position. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported yields for brominated pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity and bromination agents. For example:

- Case 1 : Using DMSO as a solvent (polar aprotic) may increase bromine activation but risk over-bromination.

- Case 2 : Switching to acetonitrile reduces side products but may lower reaction rates.

Perform kinetic studies (e.g., in situ IR monitoring) to identify optimal conditions. Compare purity data (HPLC) to isolate solvent-specific byproducts .

Q. Can this compound serve as a precursor for electrochemical applications, such as battery additives?

- Methodological Answer : Pyrazole derivatives with electron-withdrawing groups (e.g., –CF₃, –Br) exhibit oxidative stability, making them candidates for electrolyte additives. Test via linear sweep voltammetry (LSV) in 1 M LiPF₆/EC-DMC electrolyte. A higher oxidation onset potential (>4.5 V vs. Li/Li⁺) indicates suitability for lithium-ion battery applications. Compare with non-brominated analogs to assess the role of bromine in passivation film formation .

Q. What computational methods are used to predict biological activity of brominated trifluoromethylpyrazoles?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity. Use QSAR models correlating –CF₃ and –Br substitution patterns with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.